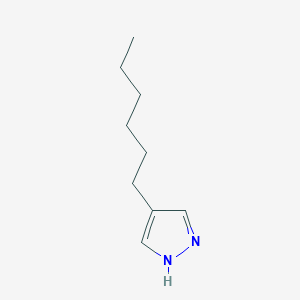

4-Hexyl-1H-pyrazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-hexyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-3-4-5-6-9-7-10-11-8-9/h7-8H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRESKZSKNBZJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658522 | |

| Record name | 4-Hexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73123-47-4 | |

| Record name | 4-Hexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Hexyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Hexyl-1H-pyrazole (CAS No. 73123-47-4). Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this N-heterocyclic compound. The guide covers its molecular structure, physicochemical parameters, synthesis and purification protocols, spectroscopic signatures, reactivity, stability, and analytical methodologies. By synthesizing theoretical knowledge with practical insights, this guide aims to serve as an essential resource for the effective utilization of this compound in research and development endeavors.

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and versatile chemical properties.[1][2] The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which imparts unique electronic and hydrogen-bonding capabilities. The introduction of a hexyl group at the 4-position of the pyrazole ring, yielding this compound, significantly influences its lipophilicity and, consequently, its interaction with biological systems and its solubility profile. This modification makes it a compound of interest for applications where modulation of hydrophobic interactions is key. This guide provides a detailed exploration of its fundamental physicochemical characteristics.

Molecular and Physicochemical Properties

The defining feature of this compound is the aliphatic hexyl chain attached to the C4 position of the pyrazole ring. This substituent renders the molecule significantly more non-polar compared to the parent pyrazole.[3]

Core Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is derived from experimental sources, other values, such as the LogP and Topological Polar Surface Area (TPSA), are computationally predicted and offer a theoretical understanding of the molecule's behavior.

| Property | Value | Source |

| CAS Number | 73123-47-4 | [3][4] |

| Molecular Formula | C₉H₁₆N₂ | [4] |

| Molecular Weight | 152.24 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| LogP (calculated) | 2.53 | [4] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Rotatable Bonds | 5 | [4] |

Solubility

Consistent with its chemical structure, this compound exhibits good solubility in common organic solvents such as ethanol, methanol, and acetone.[1][3] Its solubility in water is expected to be limited due to the hydrophobic nature of the hexyl group.[1] The solubility of pyrazole derivatives is temperature-dependent, generally increasing with higher temperatures.[5]

pKa

Synthesis and Purification

The synthesis of 4-substituted pyrazoles can be achieved through various established methodologies in heterocyclic chemistry. A common and effective approach involves the cyclocondensation of a β-dicarbonyl compound with hydrazine.[6]

Synthetic Workflow

A plausible synthetic route to this compound is outlined below. This protocol is based on well-established reactions for the synthesis of 4-alkylpyrazoles.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound via cyclocondensation.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of a suitable 2-hexyl-β-dicarbonyl precursor (e.g., 2-hexylmalondialdehyde or its synthetic equivalent) in a suitable solvent such as ethanol or acetic acid.

Step 2: Addition of Hydrazine

-

To the stirred solution, add a slight molar excess (1.1 equivalents) of hydrazine hydrate dropwise at room temperature. The addition may be exothermic.

Step 3: Cyclocondensation Reaction

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 4: Work-up

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and side products.

Method 1: Column Chromatography

-

The crude product can be purified by silica gel column chromatography.[7] A gradient elution system of hexane and ethyl acetate is typically effective.

-

For basic pyrazoles that may show tailing on silica gel, the silica can be deactivated by pre-treating with a solvent system containing a small amount of triethylamine.[7]

Method 2: Recrystallization

-

If the product is a solid at room temperature, recrystallization can be an effective purification method.[7] Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[7]

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the known data for pyrazole and its alkyl-substituted derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the pyrazole ring protons and the hexyl chain protons. Due to tautomerism in N-unsubstituted pyrazoles, the protons at the C3 and C5 positions are often equivalent.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 12.0 - 13.0 | Broad singlet |

| C3-H, C5-H | ~7.5 | Singlet |

| -CH₂- (alpha to pyrazole) | ~2.5 | Triplet |

| -(CH₂)₄- | 1.2 - 1.6 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C3, C5 | ~135 |

| C4 | ~115 |

| -CH₂- (alpha to pyrazole) | ~29 |

| -(CH₂)₄- | 22 - 32 |

| -CH₃ | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H bonds, as well as vibrations from the pyrazole ring.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3100 - 3200 | Broad, characteristic of H-bonding |

| C-H stretch (aromatic) | ~3050 | |

| C-H stretch (aliphatic) | 2850 - 2960 | |

| C=C, C=N stretch | 1400 - 1600 | Pyrazole ring vibrations |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 152. Fragmentation patterns would likely involve the loss of alkyl fragments from the hexyl chain.

Reactivity and Stability

The chemical behavior of this compound is dictated by the pyrazole ring and the hexyl substituent.

Reactivity Profile

-

Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. In N-unsubstituted pyrazoles, electrophilic attack typically occurs at the C4 position. Since this position is already occupied by the hexyl group, electrophilic substitution would be directed to other positions, though it would be less facile.

-

N-Alkylation and N-Acylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can readily undergo alkylation, acylation, and other reactions with electrophiles.

-

"Click" Chemistry: The pyrazole scaffold, particularly in its 4H-pyrazole tautomeric form, has been investigated for its utility in Diels-Alder "click" reactions, although this is more relevant for specifically activated derivatives.[8][9]

Caption: Reactivity pathways of this compound.

Stability

Pyrazole derivatives generally exhibit good thermal stability.[10] However, like many organic compounds, this compound should be stored in a cool, dry place, sealed from air and moisture to prevent degradation.[4] It is incompatible with strong oxidizing agents.

Metabolic Considerations

The metabolism of pyrazole itself involves hydroxylation and conjugation.[11] The presence of the hexyl group in this compound introduces a site for oxidative metabolism by cytochrome P450 enzymes, potentially leading to hydroxylated metabolites along the alkyl chain. The metabolic stability of pyrazole derivatives is an important factor in their consideration as drug candidates.[12]

Analytical Methods

The quantification and purity assessment of this compound can be reliably achieved using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound.

Proposed HPLC Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a modifier like 0.1% trifluoroacetic acid or formic acid for improved peak shape.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

-

Column Temperature: 25-30 °C

This method would need to be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[13]

Conclusion

This compound is a valuable heterocyclic compound with physicochemical properties that make it of interest for applications in medicinal chemistry and materials science. Its hydrophobic hexyl group, combined with the versatile pyrazole core, offers a unique scaffold for the design of new molecules. This technical guide has provided a comprehensive overview of its known and predicted properties, synthetic and purification strategies, spectroscopic characteristics, and analytical methods. It is intended to serve as a foundational resource for scientists and researchers working with this and related pyrazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chim.it [chim.it]

- 8. Synthesis and Diels-Alder Reactivity of 4-Fluoro-4-Methyl-4 H-Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to 4-Hexyl-1H-pyrazole: Molecular Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of 4-Hexyl-1H-pyrazole, a substituted aromatic heterocycle of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, detail a robust synthetic protocol, and provide a thorough characterization profile based on modern spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic ring containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3][4][5] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an attractive moiety for drug design.[3] The introduction of an alkyl substituent at the C4 position, such as the hexyl group in this compound, significantly increases the lipophilicity of the molecule, which can be a critical parameter for modulating pharmacokinetic and pharmacodynamic properties.[6]

Molecular Structure and Physicochemical Properties

This compound possesses a planar, aromatic pyrazole ring substituted with a flexible hexyl chain at the fourth carbon. This combination of a polar, aromatic head and a non-polar, aliphatic tail results in a molecule with amphiphilic character.

Key Structural Features:

-

Pyrazole Core: The aromatic pyrazole ring is characterized by delocalized π-electrons across the five atoms. The two nitrogen atoms are in adjacent positions (1,2-diazole). The pyrazole ring can exist in two tautomeric forms, with the proton residing on either of the nitrogen atoms.[1][3]

-

Hexyl Substituent: A saturated six-carbon chain is attached to the C4 position of the pyrazole ring. This group imparts hydrophobicity to the molecule.[6]

Predicted Physicochemical Properties:

| Property | Predicted Value/Description |

| Molecular Formula | C₉H₁₆N₂ |

| Molecular Weight | 152.24 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, DMSO); sparingly soluble in water.[6] |

| Tautomerism | Exists as a mixture of tautomers in solution. |

Synthesis of this compound

The synthesis of 4-substituted pyrazoles is well-established in the literature. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydrazine.[1][7] For the synthesis of this compound, a practical approach is the reaction of 2-hexyl-1,3-propanedial (or a more stable synthetic equivalent) with hydrazine hydrate.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for obtaining this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-alkylpyrazoles.[8]

Materials:

-

1,1,3,3-Tetramethoxypropane

-

n-Hexyllithium (in hexanes)

-

Hydrazine hydrate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Preparation of the 1,3-Dicarbonyl Precursor (in situ):

-

To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-hexyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of 1 M HCl (3.0 eq) and allow the mixture to warm to room temperature.

-

The resulting solution containing the crude 2-hexyl-1,3-propanedial is used directly in the next step.

-

-

Cyclocondensation:

-

To the acidic solution from the previous step, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

-

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral data based on the analysis of similar pyrazole derivatives found in the literature.[9][10][11][12][13][14][15][16][17][18][19]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H (pyrazole) |

| ~7.5 | s | 2H | H-3 and H-5 (pyrazole) |

| ~2.5 | t | 2H | -CH₂- (alpha to pyrazole) |

| ~1.6 | m | 2H | -CH₂- (beta to pyrazole) |

| ~1.3 | m | 6H | -(CH₂)₃- (hexyl chain) |

| ~0.9 | t | 3H | -CH₃ (hexyl chain) |

Causality behind Predicted Shifts:

-

The N-H proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

The protons at positions 3 and 5 of the pyrazole ring are chemically equivalent due to tautomerism and will appear as a singlet in the aromatic region.[20][21]

-

The methylene protons of the hexyl chain will show characteristic splitting patterns (triplet for the terminal methyl and the alpha-methylene, and multiplets for the internal methylenes).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-3 and C-5 (pyrazole) |

| ~115 | C-4 (pyrazole) |

| ~32 | -(CH₂)₅- (hexyl chain) |

| ~31 | -(CH₂)₅- (hexyl chain) |

| ~30 | -CH₂- (alpha to pyrazole) |

| ~29 | -(CH₂)₅- (hexyl chain) |

| ~23 | -(CH₂)₅- (hexyl chain) |

| ~14 | -CH₃ (hexyl chain) |

Causality behind Predicted Shifts:

-

The chemical shifts of the pyrazole ring carbons are characteristic, with the C4 carbon typically appearing more upfield than the C3 and C5 carbons.[15][16][18]

-

The carbons of the hexyl chain will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Data (KBr or neat):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3300 | Broad | N-H stretching |

| ~2850 - 2960 | Strong | C-H stretching (aliphatic) |

| ~1500 - 1600 | Medium | C=N and C=C stretching (pyrazole ring) |

| ~1400 - 1470 | Medium | C-H bending (aliphatic) |

Causality behind Predicted Absorptions:

-

The broad N-H stretch is characteristic of the pyrazole ring.[11]

-

The strong C-H stretching bands are due to the numerous C-H bonds in the hexyl chain.

-

The absorptions in the 1500-1600 cm⁻¹ region are characteristic of the aromatic pyrazole ring vibrations.[10][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization):

| m/z Value | Predicted Identity |

| 152 | [M]⁺ (Molecular ion) |

| 151 | [M-H]⁺ |

| 95 | [M - C₄H₉]⁺ |

| 81 | [M - C₅H₁₁]⁺ (base peak) |

Causality behind Predicted Fragmentation:

-

The molecular ion peak is expected at m/z 152, corresponding to the molecular weight of this compound.

-

A common fragmentation pathway for pyrazoles involves the loss of a hydrogen radical to form a stable pyrazolium cation.[19]

-

The fragmentation of the hexyl chain is expected, with the most significant fragmentation being the cleavage of the C-C bond beta to the pyrazole ring (benzylic-like cleavage), leading to a stable pyrazolyl-methyl cation fragment at m/z 81, which is often the base peak.

Applications and Future Directions

4-Alkylpyrazoles are important building blocks in the synthesis of more complex molecules with potential applications in various fields:

-

Drug Discovery: As previously mentioned, the pyrazole scaffold is a key component of many pharmaceuticals.[2][5] The lipophilic hexyl group can be used to probe hydrophobic binding pockets in biological targets such as enzymes and receptors.

-

Agrochemicals: Pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides.

-

Materials Science: The unique electronic and coordination properties of pyrazoles make them suitable as ligands for metal complexes, which can have applications in catalysis and as functional materials.[4]

The synthesis and characterization of this compound provide a foundation for the exploration of its potential in these areas. Further studies could involve the derivatization of the pyrazole ring to create libraries of compounds for biological screening or the investigation of its coordination chemistry with various metals.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its fundamental molecular structure to a detailed synthetic protocol and a thorough spectroscopic characterization. The provided methodologies and spectral data serve as a valuable resource for scientists working with this and related pyrazole derivatives. The versatility of the pyrazole scaffold, combined with the modulatory effect of the hexyl substituent, makes this compound a compound of considerable interest for future research and development in chemistry and pharmacology.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 73123-47-4: 1H-Pyrazole, 4-hexyl- | CymitQuimica [cymitquimica.com]

- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. researchgate.net [researchgate.net]

- 20. reddit.com [reddit.com]

- 21. mdpi.com [mdpi.com]

The Pyrazole Scaffold: A Versatile Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Core

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, provide a versatile scaffold for designing compounds that can interact with a wide array of biological targets.[4] This has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, from the well-known anti-inflammatory agent celecoxib to emerging candidates in oncology and neuroprotection.[5][6] This guide provides an in-depth exploration of the biological activities of novel pyrazole compounds, focusing on their mechanisms of action, key experimental evaluation techniques, and future directions in drug discovery.

Part 1: Anticancer Activity of Novel Pyrazole Derivatives

The development of novel anticancer agents is a primary focus of pyrazole-based drug discovery.[1] These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[7]

Mechanism of Action: Targeting the Machinery of Cell Proliferation

A significant number of novel pyrazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression and signal transduction.[8] One of the most prominent targets are Cyclin-Dependent Kinases (CDKs) , which are crucial for regulating the cell cycle. By binding to the ATP-binding pocket of CDKs, pyrazole compounds can halt the cell cycle, preventing cancer cell division.[8]

Another critical target is the PI3K/Akt signaling pathway , which is frequently hyperactivated in cancer and promotes cell survival and proliferation. Novel pyrazole derivatives have been designed to act as potent PI3K inhibitors, effectively shutting down this pro-survival pathway and inducing apoptosis in cancer cells.[8] Some pyrazole compounds also interfere with the microtubular system, essential for cell division, by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]

Visualizing the Impact: Pyrazole Inhibition of a Pro-Survival Pathway

Caption: Pyrazole compounds can inhibit the PI3K/Akt pathway, blocking pro-survival signals.

Experimental Workflow: From Synthesis to Lead Identification

The journey of a novel pyrazole compound from a concept to a potential drug candidate follows a rigorous experimental path. This workflow ensures that only the most promising compounds with desirable activity and safety profiles are advanced.

Caption: A typical workflow for the discovery of novel anticancer pyrazole compounds.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a fundamental colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11][12][13] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12][15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Novel Pyrazoles

The following table summarizes the in vitro anticancer activity of representative novel pyrazole compounds against various human cancer cell lines. The IC50 values indicate the concentration required to inhibit 50% of cell growth.

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| 5b | K562 (Leukemia) | 0.021 | ABT-751 | >0.1 | [10][16] |

| 5b | A549 (Lung) | 0.69 | ABT-751 | >1 | [10][16] |

| Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [8] |

| Compound 59 | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 | [8] |

| Compound 37 | MCF7 (Breast) | 5.21 | - | - | [8] |

Part 2: Antimicrobial Activity of Pyrazole Derivatives

With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics.[17][18] Pyrazole derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents.[19][20][21]

Mechanism of Action: Disrupting Microbial Viability

Novel pyrazole compounds can exhibit antimicrobial activity through various mechanisms. A key target is DNA gyrase , a bacterial enzyme essential for DNA replication.[19] By inhibiting this enzyme, pyrazole derivatives can effectively halt bacterial proliferation.[19] Other mechanisms include the disruption of the bacterial cell wall, leading to cell lysis, and the inhibition of crucial metabolic pathways necessary for microbial survival.[19]

Protocol: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24] The broth microdilution method is a standard technique for determining MIC values.[22][23]

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium like Mueller-Hinton Broth.[22][25]

-

Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in the broth medium.[26]

-

Inoculation: Add a standardized volume of the bacterial suspension to each well.[22] Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[23]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[22][26]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[23]

Data Presentation: Antimicrobial Potency of Pyrazole Scaffolds

The following table presents the MIC values of selected novel pyrazole compounds against various pathogenic microorganisms.

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |

| Naphthyl-substituted hydrazone (6) | S. aureus | 0.78 - 1.56 | - | - | [19] |

| Naphthyl-substituted hydrazone (6) | A. baumannii | 0.78 - 1.56 | - | - | [19] |

| Thiazolo-pyrazole (17) | MRSA | 4 | - | - | [19] |

| Fused-pyrazole (48) | B. subtilis | 0.1 - 12 | - | - | [19] |

| Pyrazole-imidazole-triazole (22) | P. aeruginosa | Low µmol/mL | - | - | [19] |

Part 3: Anti-inflammatory and Neuroprotective Activities

Beyond cancer and infectious diseases, the pyrazole scaffold has demonstrated significant potential in treating inflammatory conditions and neurodegenerative disorders.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The most well-known application of pyrazoles in this area is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[5][27][28] COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of pain and inflammation.[29][30] By selectively inhibiting COX-2 over the related COX-1 enzyme, pyrazole derivatives like celecoxib can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[27][29] Novel pyrazole derivatives continue to be developed with improved selectivity and potency for COX-2.[5][31][32]

Neuroprotective Effects: A New Frontier

Emerging research has highlighted the neuroprotective potential of pyrazole compounds.[33][34] The mechanisms are often linked to their anti-inflammatory and antioxidant properties.[35][36] For instance, in models of spinal cord injury, novel pyrazoles have been shown to suppress the expression of pro-inflammatory cytokines like IL-6, suggesting a therapeutic role in mitigating secondary inflammation.[35][36] In models of Parkinson's disease, pyrazoline derivatives have shown protective effects against oxidative stress-induced neurotoxicity.[37]

Conclusion and Future Outlook

The pyrazole scaffold remains a "privileged" structure in medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities.[1][3] Current research continues to uncover novel derivatives with enhanced potency and selectivity against a growing number of therapeutic targets. Future efforts will likely focus on:

-

Multi-target Drug Design: Creating single pyrazole-based molecules that can modulate multiple targets simultaneously, offering a more holistic treatment approach for complex diseases like cancer.

-

Improving Pharmacokinetic Profiles: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds to enhance their efficacy and safety.

-

Exploring New Therapeutic Areas: Investigating the potential of pyrazole derivatives in treating a wider range of diseases, including metabolic disorders and rare genetic conditions.

The versatility and synthetic accessibility of the pyrazole core ensure that it will continue to be a valuable starting point for the discovery of the next generation of innovative medicines.

References

- 1. jchr.org [jchr.org]

- 2. academicstrive.com [academicstrive.com]

- 3. researchgate.net [researchgate.net]

- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. ClinPGx [clinpgx.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. clyte.tech [clyte.tech]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]

- 17. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review | Bentham Science [eurekaselect.com]

- 18. ijrar.org [ijrar.org]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. orientjchem.org [orientjchem.org]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. benchchem.com [benchchem.com]

- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 27. Celecoxib - Wikipedia [en.wikipedia.org]

- 28. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 30. news-medical.net [news-medical.net]

- 31. researchgate.net [researchgate.net]

- 32. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researcher.manipal.edu [researcher.manipal.edu]

- 34. researchgate.net [researchgate.net]

- 35. tandfonline.com [tandfonline.com]

- 36. researchgate.net [researchgate.net]

- 37. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical Studies and Computational Modeling of 4-Hexyl-1H-pyrazole

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational investigation of a specific, yet underexplored, derivative: 4-Hexyl-1H-pyrazole. We present a series of validated, step-by-step protocols for in-silico analysis, designed for researchers, scientists, and drug development professionals. This document navigates through the essential computational techniques, from quantum mechanical calculations to molecular dynamics simulations, offering insights into the structural, electronic, and biological properties of this compound. The methodologies outlined herein are intended to accelerate the rational design of novel therapeutics based on the pyrazole core.

Introduction: The Significance of the Pyrazole Scaffold and the Unexplored Potential of this compound

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical and biological properties.[1][2] This versatile scaffold is a "privileged structure" in drug discovery, appearing in a multitude of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive starting point for the development of novel drug candidates.

While extensive research has focused on various substituted pyrazoles, this compound remains a relatively uncharacterized molecule. The introduction of a hexyl group at the C4 position is expected to significantly increase its lipophilicity, which can have profound effects on its membrane permeability, metabolic stability, and interaction with biological targets. This guide aims to provide a robust computational workflow to elucidate these properties and predict the potential therapeutic applications of this compound.

Theoretical Framework and Computational Methodologies

A multi-faceted computational approach is essential to gain a comprehensive understanding of a molecule's behavior from the electronic to the biological level. This guide will focus on three core computational techniques:

-

Density Functional Theory (DFT): To investigate the intrinsic electronic and structural properties of this compound.

-

Molecular Docking: To predict the binding affinity and interaction patterns of this compound with relevant biological targets.

-

Molecular Dynamics (MD) Simulations: To explore the dynamic behavior of the molecule and its complexes with biological macromolecules in a simulated physiological environment.

The following diagram illustrates the integrated workflow for the computational analysis of this compound.

Caption: Integrated workflow for the computational study of this compound.

Part 1: Quantum Mechanical Characterization using Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. It provides valuable insights into molecular geometry, stability, and reactivity.

Rationale for DFT Calculations

-

Geometry Optimization: To determine the most stable 3D conformation of this compound.

-

Vibrational Analysis: To confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) spectrum.

-

Electronic Properties: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

-

Spectroscopic Prediction: To predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data for structure validation.[5][6]

Step-by-Step Protocol for DFT Calculations

This protocol outlines the general steps for performing DFT calculations on this compound using a common quantum chemistry software package like Gaussian or ORCA.[7][8][9]

-

Molecule Building:

-

Construct the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.

-

Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

-

Input File Preparation:

-

Specify the coordinates of the atoms in the input file.

-

Define the level of theory:

-

Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.[10]

-

Basis Set: 6-31G(d,p) is a good starting point for geometry optimization and frequency calculations, providing a balance between accuracy and computational cost. For more accurate electronic properties and NMR calculations, a larger basis set like 6-311++G(d,p) is recommended.[4]

-

-

Set the keywords for the desired calculations (e.g., Opt for optimization, Freq for frequency analysis, NMR for NMR prediction).

-

-

Execution of Calculations:

-

Submit the input file to the quantum chemistry software.

-

Monitor the progress of the calculations.

-

-

Analysis of Results:

-

Geometry Optimization: Verify that the optimization has converged. The final optimized structure will be provided in the output file.

-

Frequency Analysis: Check for the absence of imaginary frequencies, which confirms that the structure is a true minimum. Visualize the vibrational modes to interpret the predicted IR spectrum.

-

Electronic Properties: Extract the HOMO and LUMO energies from the output file. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

-

NMR Spectra: The predicted chemical shifts will be listed in the output file. These can be compared to experimental data of pyrazole and its derivatives for validation.[5][10][11]

-

Expected Quantitative Data

The following table summarizes the expected output from the DFT calculations.

| Property | Predicted Value (Arbitrary Units) | Significance |

| Optimized Bond Lengths (Å) | C-C: ~1.39, C-N: ~1.35, N-N: ~1.38 | Structural information for further modeling |

| HOMO Energy (eV) | -6.5 to -5.5 | Electron-donating ability |

| LUMO Energy (eV) | -1.5 to -0.5 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | Chemical reactivity and electronic transition energy |

| 1H NMR (ppm) | Pyrazole Protons: 7.0-8.0 | Validation of the molecular structure |

| 13C NMR (ppm) | Pyrazole Carbons: 100-140 | Validation of the molecular structure |

Part 2: Target Identification and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[12][13]

Rationale for Molecular Docking

Given the broad range of biological activities exhibited by pyrazole derivatives, several protein targets are of interest for docking studies with this compound. These include:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs).[6]

-

Protein Kinases: Such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer.[8][12]

-

Monoamine Oxidase B (MAO-B): An enzyme involved in the metabolism of neurotransmitters and a target for drugs treating neurodegenerative diseases.[4]

Step-by-Step Protocol for Molecular Docking

This protocol outlines the general steps for performing molecular docking using software like AutoDock Vina or Glide.[14][15][16][17][18]

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign protonation states.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

-

-

Docking Simulation:

-

Run the docking algorithm to generate a series of possible binding poses for this compound within the defined binding site.

-

The software will score and rank the poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

-

The docking score provides an estimate of the binding free energy (e.g., in kcal/mol).

-

Visualization of the Docking Workflow

Caption: A step-by-step workflow for molecular docking of this compound.

Part 3: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a molecular system over time, offering insights that are not accessible through static modeling techniques.[19]

Rationale for MD Simulations

-

Stability of the Ligand-Receptor Complex: To assess the stability of the binding pose of this compound obtained from molecular docking.

-

Conformational Changes: To observe any conformational changes in the ligand or the protein upon binding.

-

Solvent Effects: To understand the role of water molecules in mediating the ligand-receptor interactions.

Step-by-Step Protocol for MD Simulations

This protocol outlines the general steps for performing MD simulations using software such as GROMACS, AMBER, or NAMD.[12][13][20][21]

-

System Preparation:

-

Take the best-ranked docked complex of this compound and the target protein.

-

Place the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Simulation Protocol:

-

Energy Minimization: To relax the system and remove any steric clashes.

-

Equilibration: A two-step process (NVT and NPT) to bring the system to the desired temperature and pressure.

-

Production Run: The main simulation run where data for analysis is collected. A simulation of 100 ns is a good starting point for assessing the stability of a ligand-protein complex.[20]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the protein over time.

-

Expected Quantitative Data

| Metric | Expected Outcome | Interpretation |

| RMSD of Protein | Plateau after an initial increase (e.g., < 3 Å) | The protein structure is stable during the simulation. |

| RMSD of Ligand | Stable fluctuation around a low value (e.g., < 2 Å) | The ligand remains in the binding pocket in a stable conformation. |

| RMSF | Peaks in loop regions, low values in secondary structures | Identifies flexible and rigid parts of the protein upon ligand binding. |

| H-bonds | Consistent hydrogen bonds with key residues | Indicates important interactions for binding affinity. |

Conclusion and Future Directions

This technical guide provides a comprehensive computational framework for the in-depth study of this compound. By following the detailed protocols for DFT, molecular docking, and MD simulations, researchers can gain valuable insights into its structural, electronic, and potential biological properties. The data generated from these computational studies will serve as a strong foundation for the rational design and experimental validation of novel this compound-based drug candidates. Future work should focus on the synthesis and experimental characterization of this compound to validate the computational predictions and to further explore its therapeutic potential.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. matlantis.com [matlantis.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Dynamics Software - DiPhyx Stories [diphyx.com]

- 14. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]

- 15. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]

- 19. Top Molecular Dynamics Simulation Software Free, Open-Source, and Commercial Options - Creative Proteomics [iaanalysis.com]

- 20. researchgate.net [researchgate.net]

- 21. intuitionlabs.ai [intuitionlabs.ai]

Solubility and Stability of 4-Hexyl-1H-pyrazole: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexyl-1H-pyrazole is a heterocyclic compound featuring a stable aromatic pyrazole core functionalized with a six-carbon alkyl chain. This structure imparts amphiphilic properties that are critical to its behavior in various solvent systems and its viability as a drug candidate or agrochemical. This guide provides a detailed examination of the theoretical and practical aspects of the solubility and stability of this compound. We delve into the physicochemical principles governing its solubility profile, offering predictive insights and outlining a definitive experimental protocol for its quantitative determination. Furthermore, we analyze the inherent stability of the pyrazole scaffold, discuss potential degradation pathways, and provide a comprehensive, industry-standard protocol for a robust stability assessment program. This document is intended to serve as an essential resource for researchers engaged in the formulation, development, and analytical characterization of this compound and related compounds.

Introduction: The Physicochemical Landscape of this compound

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, forming the structural core of numerous approved drugs and active compounds.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of chemical stability, hydrogen bonding capabilities, and versatile functionalization points.[3][4] In this compound, the substitution at the C4 position with a hexyl group introduces a significant non-polar, lipophilic domain.

This molecular architecture—a polar, hydrogen-bonding "head" (the pyrazole ring) and a non-polar "tail" (the hexyl chain)—defines the compound as amphiphilic. This duality is the primary determinant of its solubility and interaction with its environment. The N1 nitrogen of the pyrazole ring acts as a hydrogen bond donor, while the N2 nitrogen acts as a hydrogen bond acceptor, facilitating interactions with polar solvents.[5] Conversely, the hexyl chain engages in van der Waals interactions, favoring solubility in non-polar, lipophilic media. Understanding this balance is paramount for predicting its behavior in biological systems and for designing effective formulations.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The structural characteristics of this compound suggest a complex solubility profile that varies significantly with the polarity of the solvent.

Theoretical Solubility Analysis

The presence of the long C6 alkyl chain is expected to dominate the solubility characteristics, rendering the molecule poorly soluble in aqueous media. While the parent pyrazole compound is partially soluble in water[4][6], the addition of a hexyl group drastically increases the molecule's lipophilicity (LogP). In contrast, its solubility is predicted to be high in a range of organic solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol): Solubility in water and aqueous buffers (like PBS) is expected to be very low. In alcohols such as ethanol and methanol, solubility should be significantly improved, as these solvents can interact with both the polar pyrazole ring and the non-polar alkyl chain.[5]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and acetone. DMSO is a powerful, universal solvent for both polar and non-polar compounds and is commonly used for creating stock solutions in drug discovery.[7]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The hexyl group will drive solubility in non-polar solvents. High solubility is expected in aromatic solvents like toluene and aliphatic solvents like hexane, where the dispersion forces between the alkyl chain and the solvent are maximized.

Predicted Solubility Data Summary

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The large, non-polar hexyl chain dominates, leading to unfavorable energetics for dissolution. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Very Low | Similar to water; the presence of salts will not significantly overcome the compound's hydrophobicity. |

| Ethanol | Polar Protic | High | The ethyl group of the solvent can interact with the hexyl chain, while the hydroxyl group can hydrogen bond with the pyrazole ring. |

| Methanol | Polar Protic | Moderate to High | Similar to ethanol, though slightly more polar, which may slightly reduce its affinity for the hexyl chain compared to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A powerful aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar moieties.[7] |

| Dichloromethane (DCM) | Moderately Polar | Very High | Effective at dissolving moderately polar to non-polar organic compounds. |

| Toluene | Non-Polar Aromatic | Very High | Strong van der Waals interactions between the aromatic solvent and the hexyl chain promote solubility. |

| n-Hexane | Non-Polar Aliphatic | Very High | "Like dissolves like"; the aliphatic solvent is an excellent match for the aliphatic hexyl chain. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To obtain definitive quantitative data, the shake-flask method, as described by Higuchi and Connors, is the gold standard for determining thermodynamic (equilibrium) solubility.[8] It is a robust and reliable method, particularly for compounds with low solubility.[8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol) for HPLC calibration.

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mg of compound to 1 mL of solvent). The key is to ensure undissolved solid remains, creating a saturated solution.[8]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection and Dilution: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

-

Analysis: Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration.

-

Quantification: Using the pre-established calibration curve, calculate the concentration of this compound in the saturated solution. This value represents the thermodynamic solubility.

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile of this compound

Stability testing is a mandatory component of drug development, providing critical information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9]

Chemical Stability of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle with a delocalized 6π-electron system, which confers significant chemical stability.[4] It is generally resistant to oxidation and reduction under typical pharmaceutical storage and processing conditions.[3][4] Ring-opening requires harsh conditions like ozonolysis or strong bases, which are not relevant to standard stability studies.[4] Therefore, degradation of the core pyrazole ring is not anticipated to be a primary stability concern.

Potential Degradation Pathways

While the ring is robust, potential stability liabilities may arise from its substituents or through interactions with its environment.

-

Oxidative Degradation: The hexyl chain, particularly the carbons adjacent to the pyrazole ring, could be susceptible to oxidation under aggressive conditions (e.g., presence of peroxides, exposure to high-intensity light and oxygen). This could lead to the formation of hydroperoxides, ketones, or alcohols.

-

Photodegradation: Aromatic systems can absorb UV radiation, which may lead to photochemical reactions. Photostability testing is crucial to determine if the compound degrades upon exposure to light, which can inform packaging requirements.[10]

-

Interaction with Excipients: In a formulated product, this compound could potentially interact with excipients, leading to degradation products. Compatibility studies are essential during formulation development.[9]

Experimental Protocol: Pharmaceutical Stability Assessment

The following protocol is based on internationally recognized guidelines for stability testing of new drug substances.[10][11][12]

Objective: To evaluate the stability of this compound under various environmental conditions to establish a re-test period and recommend storage conditions.

Materials:

-

At least three primary batches of this compound.[10]

-

Qualified stability chambers capable of controlling temperature and relative humidity (RH).

-

Photostability chamber.

-

Appropriate packaging that mimics the proposed storage container-closure system.[12]

-

A validated stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

Procedure:

-

Method Validation: Develop and validate a stability-indicating analytical method (typically reverse-phase HPLC). This involves forced degradation studies (acid, base, oxidation, heat, light) to ensure all degradation products are resolved from the main peak and from each other.

-

Batch Selection and Packaging: Place samples from at least three production batches into the designated container-closure systems.[12]

-

Storage Conditions and Time Points: Store the samples under the following conditions:

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[13]

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.[9][10]

-

Testing Frequency: 0, 3, and 6 months.[9]

-

-

Intermediate Storage (if required): 30°C ± 2°C / 65% RH ± 5% RH. This is performed if a significant change occurs during accelerated testing.[13]

-

-

Photostability Testing: Expose at least one batch of the drug substance to a specified intensity of light under controlled conditions as per ICH Q1B guidelines.

-

Sample Analysis: At each time point, withdraw samples and analyze them for the following attributes:

-

Appearance (physical description)

-

Assay (potency of the active substance)

-

Degradation products (identification and quantification of impurities)

-

Water content (if applicable)

-

-

Data Evaluation: Analyze the data for trends. A significant change is typically defined as a failure to meet the established specification. The results from accelerated studies can be used to predict the shelf-life at the long-term storage condition.[10]

Workflow for a Comprehensive Stability Study

Caption: Workflow for a Pharmaceutical Stability Study.

Conclusion

This compound presents a classic case of an amphiphilic molecule where a stable aromatic core is modified by a lipophilic alkyl chain. Its solubility is predicted to be very low in aqueous media but high in a wide range of organic solvents, a critical consideration for formulation and delivery. The pyrazole ring itself is chemically robust, suggesting good intrinsic stability. However, a comprehensive stability program, including long-term, accelerated, and photostability studies, is essential to fully characterize its behavior and ensure its quality, safety, and efficacy over time. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to thoroughly investigate and understand the physicochemical properties of this important molecule.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. www3.paho.org [www3.paho.org]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. gmpsop.com [gmpsop.com]

The Pyrazole Scaffold: A Privileged Core for Pioneering Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1] First synthesized in 1883, its remarkable structural and electronic properties have cemented its status as a "privileged scaffold."[2][3] This designation arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] The pyrazole core is a key component in numerous FDA-approved drugs, treating conditions from cancer and inflammation to viral infections and erectile dysfunction, highlighting its clinical significance.[1][6][7]

The unique chemistry of the pyrazole ring, including its aromaticity, the presence of both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), and the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical and pharmacological properties.[7][8][9] This inherent versatility empowers medicinal chemists to design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.[8] This guide delves into the most promising and technically robust research areas for pyrazole derivatives, offering insights into strategic design, synthesis, and evaluation to unlock their full therapeutic potential.

I. Strategic Synthesis of the Pyrazole Core: Building the Foundation

The extensive utility of pyrazole derivatives has driven the development of diverse and efficient synthetic methodologies.[10] Modern approaches often prioritize high yields, regioselectivity, and the use of environmentally benign conditions.[11][12]

Core Synthetic Strategies: A Summary

| Method | Reactants | Key Features | Reference |

| Knorr Pyrazole Synthesis (and variations) | 1,3-Dicarbonyl compounds and hydrazines | Classical and widely used; allows for diverse substitutions. | [12] |

| 1,3-Dipolar Cycloaddition | Nitrilimines and alkenes/alkynes | High regioselectivity; access to complex pyrazoles. | [12] |

| Multicomponent Reactions (MCRs) | Three or more starting materials in one pot | High efficiency, atom economy, and structural diversity. | [10][12] |

| Metal-Catalyzed Cyclizations | Unsaturated hydrazones, alkynes with oximes, etc. | Utilizes catalysts like copper, iodine, or silver; often proceeds under mild conditions. | [10][13][14] |

| Green Chemistry Approaches | Nano-ZnO catalysts, microwave assistance | Environmentally friendly, short reaction times, and easy work-up procedures. | [11][12] |

Experimental Protocol: One-Pot, Copper-Catalyzed Aerobic Cyclization

This protocol, adapted from Fan and coworkers, provides a facile method for synthesizing pyrazole derivatives from readily available β,γ-unsaturated hydrazones.[14]

Step-by-Step Methodology:

-

Reactant Preparation: To a reaction vessel, add the β,γ-unsaturated hydrazone (1.0 mmol), CuOTf (10 mol%), and a suitable solvent (e.g., DMF).

-

Reaction Initiation: Stir the mixture at 80 °C under an oxygen atmosphere (O2 balloon). The oxygen acts as the terminal oxidant.[14]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrazole derivative.

Causality of Experimental Choices:

-

Catalyst: CuOTf is chosen for its superior performance compared to other copper salts like CuOAc, CuBr, and Cu(acac)2 in this specific transformation.[14]

-

Oxidant: Molecular oxygen provides an economical and environmentally friendly terminal oxidant.[14]

-

Solvent: DMF is often used for its high boiling point and ability to dissolve a wide range of organic substrates and catalysts.

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis and validation of pyrazole derivatives.

II. Oncology: Targeting Cancer's Core Machinery

Pyrazole derivatives have emerged as a powerhouse in anticancer drug development, with numerous compounds demonstrating potent activity against various cancer cell lines and targets.[4][15][16] Their versatility allows them to inhibit key enzymes and pathways crucial for cancer cell proliferation, survival, and metastasis.[15][17]

Key Anticancer Mechanisms & Targets

-

Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases that are often dysregulated in cancer.[17] Key targets include:

-

EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, driving cell growth.[4][15]

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[4]

-

CDKs (Cyclin-Dependent Kinases): Regulate the cell cycle; their inhibition can induce cell cycle arrest and apoptosis.[15][17]

-

BTK (Bruton's Tyrosine Kinase): A key component in B-cell signaling, targeted in lymphomas.[15][16]

-

-

Tubulin Polymerization Inhibition: Pyrazole derivatives can disrupt microtubule dynamics, which are essential for cell division, leading to mitotic arrest and apoptosis.[15][18]

-

DNA Interaction: Some derivatives can interact with DNA, leading to cytotoxicity.[15][16]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4][15]

-

Position 1: Often substituted with an aryl group (e.g., a dichlorophenyl ring) which can be critical for binding to kinase active sites.[19]

-

Position 3: Typically bears a group capable of hydrogen bonding, such as a carboxamide, which is vital for receptor interaction.[19]

-

Position 5: A substituted phenyl ring at this position is often required for potent activity, with para-substitutions generally showing higher affinity.[19][20]

Emerging Research Area: Targeting PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Developing pyrazole-based inhibitors of this pathway is a highly promising research avenue.

Experimental Protocol: In Vitro Cytotoxicity and Kinase Inhibition Assays

A. MTT Assay for Cytotoxicity Evaluation:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

B. PI3K Kinase Inhibition Assay (Example):

-

Reaction Setup: In a kinase assay buffer, combine recombinant PI3K enzyme, the pyrazole inhibitor at various concentrations, and the substrate (e.g., PIP2).

-

Initiation: Start the reaction by adding ATP.

-

Detection: After incubation, measure the amount of product (PIP3) formed, often using an ELISA-based method or a luminescent assay that quantifies the remaining ATP.

-

IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for the target kinase.

Signaling Pathway Diagram

Caption: Pyrazole derivatives inhibiting the PI3K/Akt signaling cascade to block cancer cell growth.

III. Infectious Diseases: A New Front Against Microbial Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antimicrobial agents.[21] Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering novel scaffolds to combat resistant pathogens.[21][22][23]

Key Antimicrobial Mechanisms & Targets

-

DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication. Pyrazole derivatives can inhibit their function, leading to bacterial cell death.[22]

-

Biofilm Inhibition: Many pyrazole compounds are effective at inhibiting and eradicating bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[1]

-